1,4,7,10-Tetrakis(2-methoxyethyl)-1,4,7,10-tetraazacyclododecane
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Overview
Description
1,4,7,10-Tetrakis(2-methoxyethyl)-1,4,7,10-tetraazacyclododecane is a macrocyclic compound that belongs to the class of tetraazacyclododecanes. These compounds are known for their ability to form stable complexes with metal ions, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetrakis(2-methoxyethyl)-1,4,7,10-tetraazacyclododecane typically involves the cyclization of linear tetraamines with appropriate alkylating agents. One common method includes the reaction of 1,4,7,10-tetraazacyclododecane with 2-methoxyethyl chloride under basic conditions. The reaction is usually carried out in a solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1,4,7,10-Tetrakis(2-methoxyethyl)-1,4,7,10-tetraazacyclododecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxyethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted tetraazacyclododecane derivatives.
Scientific Research Applications
1,4,7,10-Tetrakis(2-methoxyethyl)-1,4,7,10-tetraazacyclododecane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Employed in the study of metal ion transport and storage in biological systems.
Medicine: Investigated for its potential use in medical imaging and as a drug delivery agent.
Industry: Utilized in the development of catalysts and in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 1,4,7,10-Tetrakis(2-methoxyethyl)-1,4,7,10-tetraazacyclododecane involves its ability to chelate metal ions. The nitrogen atoms in the tetraazacyclododecane ring coordinate with metal ions, forming stable complexes. This chelation process can influence various molecular targets and pathways, depending on the specific metal ion involved.
Comparison with Similar Compounds
Similar Compounds
- 1,4,7,10-Tetraazacyclododecane
- 1,4,7,10-Tetrakis(2-hydroxyethyl)-1,4,7,10-tetraazacyclododecane
- 1,4,7,10-Tetrakis(2-ethyl)-1,4,7,10-tetraazacyclododecane
Uniqueness
1,4,7,10-Tetrakis(2-methoxyethyl)-1,4,7,10-tetraazacyclododecane is unique due to the presence of methoxyethyl groups, which can enhance its solubility and reactivity compared to other similar compounds. This makes it particularly useful in applications where these properties are advantageous.
Properties
CAS No. |
102202-74-4 |
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Molecular Formula |
C20H44N4O4 |
Molecular Weight |
404.6 g/mol |
IUPAC Name |
1,4,7,10-tetrakis(2-methoxyethyl)-1,4,7,10-tetrazacyclododecane |
InChI |
InChI=1S/C20H44N4O4/c1-25-17-13-21-5-7-22(14-18-26-2)9-11-24(16-20-28-4)12-10-23(8-6-21)15-19-27-3/h5-20H2,1-4H3 |
InChI Key |
MHTPYKAWMNRZKB-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1CCN(CCN(CCN(CC1)CCOC)CCOC)CCOC |
Origin of Product |
United States |
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